

An In-depth Technical Guide to the Magnetic Properties of Ferrosilicon Grades

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ferrosilicon**

Cat. No.: **B8270449**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of various **ferrosilicon** grades. **Ferrosilicon**, an alloy of iron and silicon, exhibits a range of magnetic behaviors primarily influenced by its silicon content. Understanding these properties is crucial for its application in diverse fields, from steel manufacturing to the production of electromagnetic components. This document details the intrinsic relationship between the composition of **ferrosilicon** and its magnetic characteristics, outlines the methodologies for their measurement, and presents available quantitative data.

The Influence of Silicon on the Magnetic Properties of Ferrosilicon

Ferrosilicon is generally considered a soft magnetic material, with its magnetic properties being highly dependent on the percentage of silicon in the alloy.^{[1][2]} The presence of iron, a ferromagnetic element, is the primary contributor to **ferrosilicon**'s magnetic behavior.^[1] However, the silicon content significantly modulates these properties.

Typically, as the silicon content in **ferrosilicon** increases, the following trends are observed:

- Decreased Magnetic Saturation: Higher silicon content tends to reduce the overall magnetic properties of the alloy, including its saturation magnetization.^[3]

- Increased Electrical Resistivity: The addition of silicon to iron increases the material's electrical resistivity. This is a desirable characteristic in applications where eddy current losses need to be minimized, such as in transformer cores.[\[2\]](#)
- Changes in Coercivity and Permeability: The coercivity and magnetic permeability of **ferrosilicon** alloys are also influenced by the silicon concentration.[\[1\]\[4\]](#)

Commonly available **ferrosilicon** grades are often categorized by their silicon content, such as FeSi45 (45% Si), FeSi65 (65% Si), and FeSi75 (75% Si).[\[5\]\[6\]\[7\]](#) High-silicon grades, particularly those used in the production of electrical steels, are specifically engineered for their magnetic properties.[\[2\]](#)

Quantitative Magnetic Properties of Ferrosilicon Grades

The following table summarizes the available quantitative data for the magnetic properties of different **ferrosilicon** grades and related silicon-iron alloys. It is important to note that specific values can vary depending on the manufacturing process, grain size, and the presence of impurities.[\[1\]](#)

Grade/Alloy	Silicon Content (wt. %)	Magnetic Saturation (Bs)	Coercivity (Hc)	Magnetic Permeability (μ)	Core Loss
FeSi45	41-45% [6][8]	Data not available	Data not available	Data not available	Data not available
FeSi65	64-66% [6][8]	Data not available	Data not available	Data not available	Data not available
FeSi75	72-75% [5][8]	Data not available	Data not available	Data not available	Data not available
Electrical Steel	~3.2% [9]	High	Low	High [10]	Low [9][11]
High-Silicon Steel	~6.5% [12]	High	Low	High	Very Low [12]

Note: Specific numerical values for magnetic saturation, coercivity, and permeability for standard **ferrosilicon** grades (FeSi45, FeSi65, FeSi75) are not readily available in publicly accessible technical literature. The data for electrical and high-silicon steels are provided for comparative purposes.

Experimental Protocols for Magnetic Characterization

The characterization of the magnetic properties of **ferrosilicon** is primarily conducted using two key experimental techniques: Vibrating Sample Magnetometry (VSM) and B-H Curve tracing.

Vibrating Sample Magnetometry (VSM)

VSM is a highly sensitive method used to measure the magnetic properties of materials, including saturation magnetization, remanence, and coercivity.^[7]

Methodology:

- Sample Preparation:
 - For bulk **ferrosilicon**, a small, regularly shaped sample is cut from the material.
 - For powdered **ferrosilicon**, the sample is weighed and packed into a non-magnetic sample holder.^[13] It is crucial to ensure the powder is packed tightly to achieve a uniform density.
- Sample Mounting: The sample holder is attached to a sample rod, which is then mounted in the VSM.
- Measurement Procedure:
 - The sample is positioned in the center of a uniform magnetic field generated by an electromagnet.
 - A mechanical vibrator causes the sample to oscillate vertically at a constant frequency.

- According to Faraday's Law of Induction, the changing magnetic flux from the vibrating sample induces a voltage in a set of pick-up coils.[14]
- This induced voltage is proportional to the magnetic moment of the sample.
- The external magnetic field is swept through a range of values (e.g., from a large positive field to a large negative field and back) to trace the hysteresis loop.
- Data Analysis: The collected data of induced voltage versus applied magnetic field is converted into a magnetization (M) versus magnetic field (H) curve, from which the key magnetic parameters are extracted.

B-H Curve Tracer

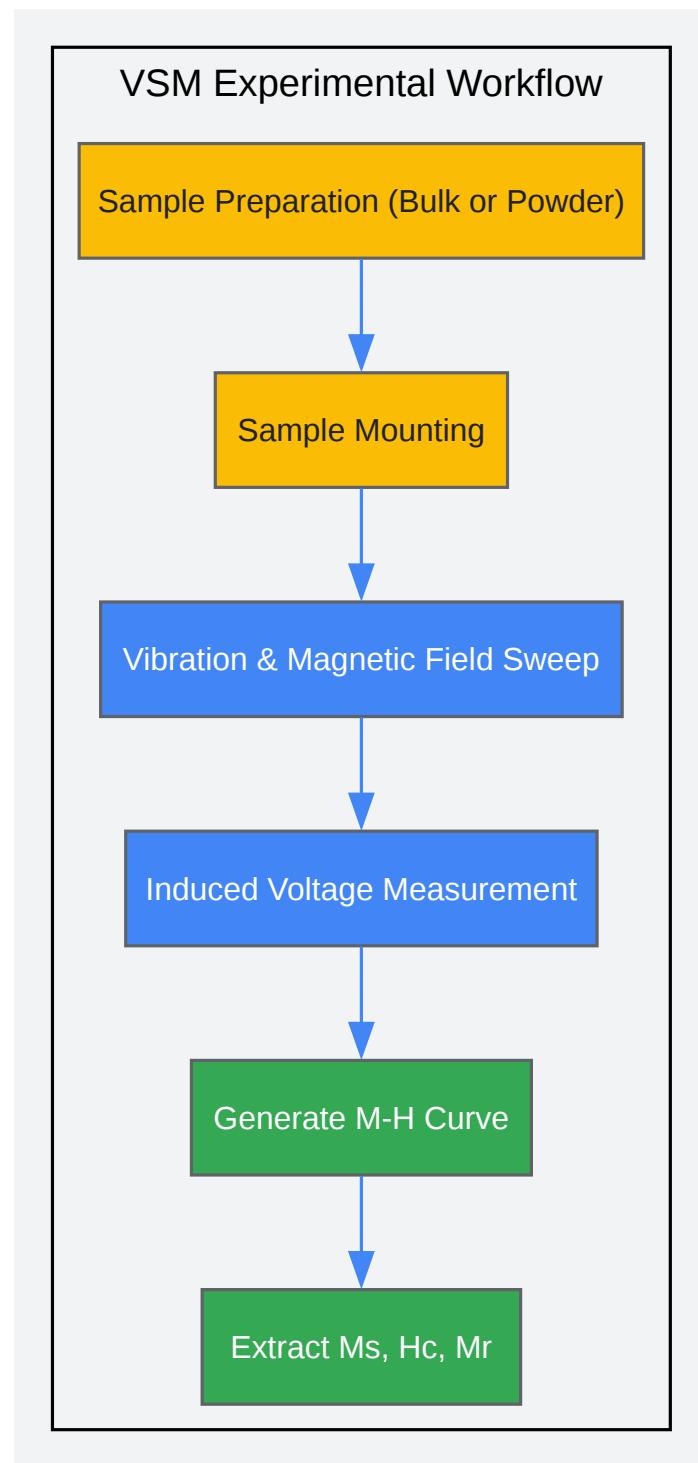
A B-H curve tracer is used to determine the hysteresis loop of a magnetic material, providing information about its permeability, remanence, coercivity, and energy loss.

Methodology:

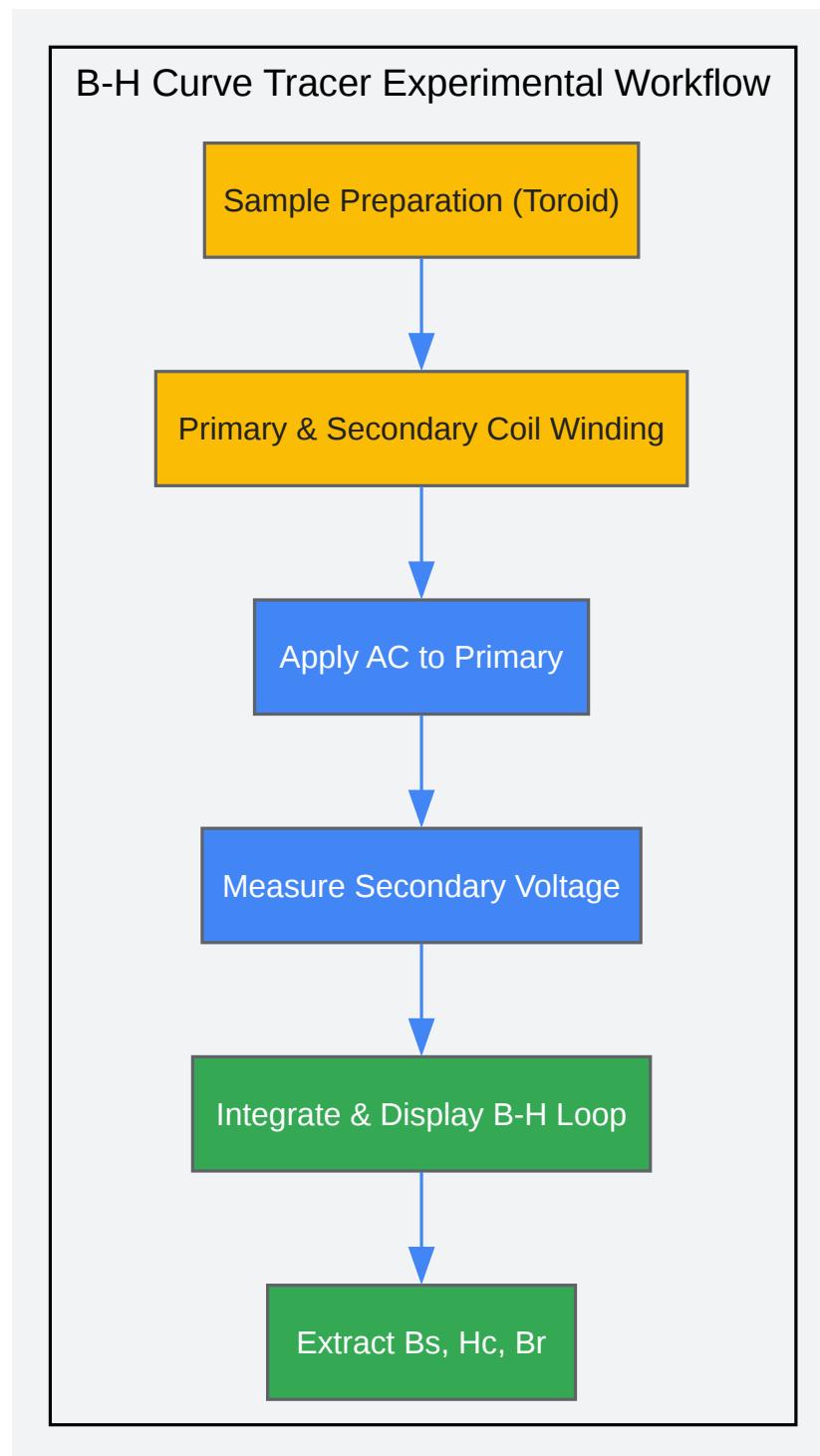

- Sample Preparation: For accurate measurements, the **ferrosilicon** sample is typically in the form of a toroidal (ring-shaped) core to create a closed magnetic circuit and minimize demagnetizing effects. If a toroidal sample is not available, a bar-shaped sample can be used with appropriate corrections.
- Winding: Two coils are wound onto the sample: a primary (magnetizing) coil and a secondary (sense) coil.
- Circuit Connection: The primary coil is connected to a variable AC power source, which generates the magnetizing field (H). The secondary coil is connected to an integrating circuit to measure the induced magnetic flux density (B).
- Measurement Procedure:
 - An alternating current is passed through the primary coil, creating a cyclically changing magnetizing field.
 - The changing magnetic flux in the core induces a voltage in the secondary coil.

- The integrator circuit processes the secondary voltage to produce a signal proportional to the magnetic flux density (B).
- The signals for H (proportional to the primary current) and B are fed to the X and Y inputs of an oscilloscope, respectively, to display the B-H hysteresis loop.[15]
- Data Extraction: From the displayed B-H loop, the saturation magnetization, remanence (the magnetic induction remaining when the magnetic field is removed), and coercivity (the reverse magnetic field required to demagnetize the material) can be determined.[4]

Visualizing Key Relationships and Workflows


Signaling Pathways and Logical Relationships

The following diagrams illustrate the key relationships and experimental workflows described in this guide.


[Click to download full resolution via product page](#)

Caption: Relationship between silicon content and magnetic properties.

[Click to download full resolution via product page](#)

Caption: Workflow for Vibrating Sample Magnetometry.

[Click to download full resolution via product page](#)

Caption: Workflow for B-H Curve Tracer measurements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nercf.unl.edu [nercf.unl.edu]
- 2. Electrical steel - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. B-H Curve (Procedure) : Solid State Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. xlsferroalloy.com [xlsferroalloy.com]
- 6. Ferrosilicon vs Other Ferro Alloys | Complete Comparison Guide [ferrosilicon.co]
- 7. zxferroalloy.com [zxferroalloy.com]
- 8. OFZ [siroka.ofz.company]
- 9. netl.doe.gov [netl.doe.gov]
- 10. magnetism.eu [magnetism.eu]
- 11. csc.com.tw [csc.com.tw]
- 12. jfe-steel.co.jp [jfe-steel.co.jp]
- 13. qdusa.com [qdusa.com]
- 14. gato-docs.its.txst.edu [gato-docs.its.txst.edu]
- 15. gcwgandhinagar.com [gcwgandhinagar.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Magnetic Properties of Ferrosilicon Grades]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8270449#magnetic-properties-of-different-ferrosilicon-grades>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com